Hsv-1/hsv-2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14F4N4OS |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(1-ethyl-5-fluoro-2-hydroxyindol-3-yl)imino-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C18H14F4N4OS/c1-2-26-14-8-5-11(19)9-13(14)15(16(26)27)24-25-17(28)23-12-6-3-10(4-7-12)18(20,21)22/h3-9,27H,2H2,1H3,(H,23,28) |
InChI Key |
ZRIUIVFMUCYHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=C1O)N=NC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Molecular Pathogenesis of Herpes Simplex Viruses and Potential Targets for Inhibition
HSV Genomic Organization and Gene Expression Kinetics
The Herpes Simplex Virus possesses a large, linear double-stranded DNA genome of approximately 152 kilobase pairs (kbp). frontiersin.orgplos.org The genome is organized into two unique sequences, unique long (U L) and unique short (U S), each flanked by inverted repeat regions. frontiersin.orgasm.org This structure allows for genomic isomerization. The viral genome encodes for more than 80 genes that are transcribed by the host's RNA polymerase II in a tightly regulated, sequential cascade. plos.orgmdpi.com
This cascade is categorized into three main kinetic classes of genes:
Immediate-Early (α) genes: These are the first genes to be transcribed after the viral DNA enters the host cell nucleus. oup.com Their expression is initiated by the viral tegument protein VP16, which forms a complex with host cellular factors to drive transcription. nih.gov The α-proteins are primarily transcription factors that are essential for activating the expression of the subsequent gene classes. mdpi.comannualreviews.org
Early (β) genes: The expression of β-genes is dependent on the protein products of the α-genes. annualreviews.org This class of genes primarily encodes the enzymatic machinery necessary for viral DNA replication, including the DNA polymerase and helicase-primase complex. annualreviews.orgnih.gov
Late (γ) genes: Late gene expression is further subdivided into leaky-late (γ1) and true-late (γ2) genes. plos.org While γ1 gene expression can begin before DNA replication, it is significantly amplified after replication starts. plos.org In contrast, γ2 gene expression is strictly dependent on the onset of viral DNA replication. plos.orgasm.org Late genes predominantly code for the structural components of the virion, such as capsid and glycoprotein (B1211001) proteins, which are necessary for the assembly of new viral particles. plos.org
This temporal regulation ensures an orderly progression of the viral life cycle, from taking control of the host cell machinery to replicating the viral genome and finally assembling progeny virions.
Viral Entry Mechanisms and Host Cell Interactions
The entry of HSV into a host cell is a sophisticated, multi-step process orchestrated by several viral glycoproteins that interact with a variety of host cell surface receptors. mdpi.comnih.gov This process is a critical determinant of the virus's broad host range, as it can infect virtually all cell types. mdpi.com The core fusion machinery essential for entry consists of glycoproteins gB, gD, and the gH/gL heterodimer. frontiersin.orgnih.gov
Initial Attachment via Heparan Sulfate (B86663) Proteoglycans
The first step in HSV infection is the initial attachment of the virion to the host cell surface. mdpi.com This interaction is primarily mediated by the viral glycoproteins gC and gB, which bind to heparan sulfate proteoglycans (HSPGs). mdpi.comnih.gov HSPGs are ubiquitously expressed on the surface of most mammalian cells, making them an ideal initial docking site for the virus. mdpi.comvirosin.org This binding is largely electrostatic and serves to concentrate viral particles on the cell surface, facilitating the subsequent, more specific interactions required for entry. mdpi.commdpi.com While gC is a primary mediator of this attachment, gB can also perform this function, and in the absence of both, viral binding to cells is severely diminished. jci.org
Receptor Binding and Membrane Fusion: Role of Glycoproteins (gB, gD, gH/gL) and Host Receptors (Nectin-1, HVEM)
Following the initial tethering to HSPGs, a more stable and specific binding event must occur to trigger the fusion of the viral envelope with the host cell membrane. This critical step is mediated by glycoprotein D (gD) interacting with one of its specific cellular receptors. mdpi.com The primary and most well-characterized receptors for HSV are:
Nectin-1: A member of the immunoglobulin superfamily of cell adhesion molecules, Nectin-1 is a major receptor for HSV in both epithelial and neuronal cells. plos.orgnih.gov
Herpesvirus Entry Mediator (HVEM): A member of the tumor necrosis factor receptor (TNFR) family, HVEM is another key receptor for HSV-1 and HSV-2. virosin.orgplos.org
The binding of gD to either Nectin-1 or HVEM induces a conformational change in gD. plos.org This change is thought to trigger a signaling cascade that activates the gH/gL heterodimer, which in turn activates glycoprotein B (gB). mdpi.complos.org gB is the actual fusogen, a protein that directly mediates the merger of the viral envelope with the host cell's plasma membrane. frontiersin.org This coordinated interaction among gD, gH/gL, and gB, initiated by receptor binding, is essential to create a fusion pore, allowing the viral capsid and tegument proteins to be released into the host cell's cytoplasm. frontiersin.orgnih.gov
Viral DNA Replication and Associated Enzymes
Once the viral nucleocapsid reaches the nucleus and releases the viral genome, the process of DNA replication begins. HSV encodes its own replication machinery, which is largely independent of the host cell's replication apparatus, making these viral enzymes prime targets for antiviral drugs. nih.govnih.gov The core set of seven viral proteins required for origin-dependent DNA replication includes an origin-binding protein, a single-strand DNA-binding protein, a DNA polymerase, and a helicase-primase complex. annualreviews.orgasm.org
The replication process is thought to occur in two phases. Following the circularization of the linear viral genome, an initial phase of theta (θ) replication is initiated at one of the three origins of replication (one OriL and two OriS). annualreviews.orgnih.gov This is followed by a rolling-circle mode of replication, which produces long, linear concatemers of the viral genome. annualreviews.org These concatemers are the substrates that are later cleaved and packaged into newly forming capsids. annualreviews.orgresearchgate.net
| Protein (Gene) | Function | Role in Replication |
|---|---|---|
| UL9 | Origin-Binding Protein | Recognizes and unwinds the origins of replication (OriS and OriL), initiating DNA synthesis. nih.gov |
| ICP8 (UL29) | Single-Strand DNA-Binding Protein | Binds to and stabilizes unwound single-stranded DNA, preventing re-annealing and facilitating polymerase access. nih.gov |
| UL5/UL8/UL52 Complex | Helicase-Primase | Unwinds the DNA double helix (helicase activity) and synthesizes short RNA primers (primase activity) for DNA polymerase to extend. asm.org |
| UL30/UL42 Complex | DNA Polymerase | The catalytic subunit (UL30) synthesizes the new DNA strands, while the processivity factor (UL42) ensures the polymerase remains attached to the DNA template for efficient elongation. nih.govnih.gov |
Virion Assembly, Egress, and Cell-to-Cell Spread
After the viral genome is replicated and late viral proteins are synthesized, the complex process of assembling and releasing new virions begins. This pathway involves multiple cellular compartments. researchgate.net
Assembly: The process starts in the nucleus, where viral capsid proteins assemble into icosahedral procapsids. The newly replicated concatemeric DNA is then packaged into these preformed capsids. researchgate.net
Egress from the Nucleus: The DNA-filled nucleocapsids must traverse the nuclear envelope. They do this via a unique two-step process of envelopment and de-envelopment. The nucleocapsid first buds through the inner nuclear membrane, acquiring a temporary envelope, and enters the perinuclear space. This primary envelope then fuses with the outer nuclear membrane, releasing the naked nucleocapsid into the cytoplasm. researchgate.netmdpi.com
Cytoplasmic Trafficking and Secondary Envelopment: In the cytoplasm, the nucleocapsid associates with tegument proteins. mdpi.com This complex is then transported, often along microtubules, to a site for final envelopment. mdpi.com This secondary envelopment occurs at membranes derived from the trans-Golgi network (TGN) or endosomal compartments, resulting in a mature, enveloped virion contained within a cytoplasmic vesicle. mdpi.comresearchgate.net
Release and Spread: These virion-containing vesicles are transported to the cell periphery. They fuse with the plasma membrane to release the new viral particles into the extracellular space (cell-free release). mdpi.comasm.org Alternatively, HSV can spread directly to adjacent cells without being released extracellularly, a process known as cell-to-cell spread. mdpi.com This latter mechanism is highly efficient and allows the virus to evade the host's humoral immune response. mdpi.com Several viral proteins, including the gE/gI heterodimer, are important for directing virions to cell-cell junctions to facilitate this mode of transmission. mdpi.comcam.ac.uk
Latency and Reactivation Cycles of HSV
A hallmark of HSV infection is its ability to establish a lifelong latent infection within the sensory neurons of the host. nih.govnih.gov This phase is characterized by the near-complete silencing of the lytic gene program, allowing the virus to persist undetected by the immune system. nih.gov
Establishment of Latency: Following a primary infection in epithelial cells, the virus enters nearby sensory nerve endings and is transported in a retrograde fashion to the neuronal cell body in a sensory ganglion. oup.comoup.com In these neurons, the viral genome circularizes and persists as a stable episome within the nucleus. mdpi.com The lytic gene cascade is repressed, and viral gene expression is largely restricted to a single region that produces non-coding RNAs known as the Latency-Associated Transcripts (LATs). nih.govnumberanalytics.com LATs are believed to play a crucial role in suppressing lytic gene expression and promoting the survival of the latently infected neuron. numberanalytics.com
Maintenance of Latency: The viral genome in a latent state is associated with repressive chromatin marks, effectively silencing the promoters of lytic genes. mdpi.com The expression of LATs helps to maintain this heterochromatin state. mdpi.com This ensures that no viral particles are produced, and the neuron remains unharmed, providing a persistent reservoir for the virus. nih.gov
Host-Virus Interactions and Immune Evasion Strategies by HSV
Herpes Simplex Viruses (HSV-1 and HSV-2) have evolved sophisticated mechanisms to interact with host cells and evade the immune system, ensuring their propagation and establishment of lifelong latency. nih.govfrontiersin.org This intricate interplay between the virus and its host is a critical aspect of HSV pathogenesis and presents numerous targets for antiviral intervention.
Upon entry into a host cell, typically through the fusion of the viral envelope with the cell membrane, the virus releases its genetic material and a host of tegument proteins into the cytoplasm. researchgate.net These proteins play a crucial role in the early stages of infection by manipulating cellular processes to favor viral replication and disarming the host's initial defense mechanisms. nih.gov The viral DNA then travels to the nucleus, where it can either initiate a lytic replication cycle, leading to the production of new virions, or establish a latent infection within neurons. frontiersin.orgscirp.org
A key feature of HSV infection is its ability to counteract the host's innate and adaptive immune responses. nih.gov The viruses employ a variety of strategies to achieve this, including:
Interference with Interferon Signaling: HSVs have evolved multiple mechanisms to disrupt the production and signaling of interferons, which are critical antiviral cytokines. frontiersin.orgnih.gov For instance, viral proteins can inhibit the activation of interferon-stimulated genes (ISGs), thereby crippling a primary arm of the innate immune response. frontiersin.org
Evasion of Apoptosis: To ensure the survival of the infected cell and maximize viral progeny, HSV produces proteins that can block the host cell's programmed cell death pathways (apoptosis).
Modulation of Antigen Presentation: HSV can interfere with the presentation of viral antigens on the surface of infected cells via the major histocompatibility complex (MHC), making it harder for cytotoxic T lymphocytes to recognize and eliminate them. mdpi.com
Hijacking Cellular Machinery: The virus commandeers host cell machinery for its own replication, including proteins involved in DNA replication, transcription, and translation. This not only facilitates viral propagation but also disrupts normal cellular functions.
The complex and multifaceted nature of these host-virus interactions underscores the challenge in developing effective and durable antiviral therapies. However, each step of the viral life cycle and each immune evasion tactic represents a potential target for therapeutic intervention.
A promising area of antiviral research focuses on the development of small molecules that can inhibit crucial viral enzymes or protein-protein interactions. One such compound that has emerged from these efforts is Hsv-1/hsv-2-IN-1 .
Detailed Research Findings on this compound
Recent research has identified a novel series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones with significant antiviral properties. nih.govresearchgate.net Within this series, the compound designated as This compound (also referred to as compound 7d in the primary literature) has demonstrated notable inhibitory activity against both HSV-1 and HSV-2. nih.govresearchgate.net
The antiviral efficacy of this compound was evaluated in human embryonic lung (HEL) fibroblast cell cultures. nih.govresearchgate.net The compound exhibited potent inhibition of various HSV strains, as detailed in the table below.
| Virus Strain | EC₅₀ (µM) |
| HSV-1 (KOS) | 7.6 |
| HSV-2 (G) | 7.6 |
| HSV-1 TK⁻ KOS ACVr | 4 |
| Vaccinia Virus (VV) | 12 |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from Sevinçli et al., 2020. nih.govresearchgate.net
These findings are particularly significant as they demonstrate that this compound is effective not only against wild-type HSV-1 and HSV-2 but also against an acyclovir-resistant strain (HSV-1 TK⁻ KOS ACVr). nih.govresearchgate.net Acyclovir (B1169) is a standard antiviral medication, and resistance to it poses a significant clinical challenge. nih.gov The activity of this compound against this resistant strain suggests a mechanism of action that is different from that of nucleoside analogs like acyclovir. nih.govresearchgate.netnih.gov
Molecular modeling studies have provided insights into the potential mechanism of action of this compound. These computational analyses suggest that the compound may exert its antiviral effect by binding to key viral glycoproteins, specifically glycoprotein B (gB) and glycoprotein D (gD) of HSV-1, and glycoprotein B of HSV-2. nih.gov These glycoproteins are essential for viral attachment and entry into host cells. researchgate.net By binding to these proteins, this compound may interfere with the initial and critical steps of the viral life cycle, thereby preventing infection. nih.govresearchgate.net
The selective activity of this compound against herpesviruses, as indicated by its lower efficacy against vaccinia virus, further underscores its potential as a targeted antiviral agent. nih.govresearchgate.net The research into this and similar compounds opens new avenues for the development of novel therapeutics to combat HSV infections, including those that are resistant to current treatments.
Discovery and Early Preclinical Characterization of Hsv 1/hsv 2 in 1
High-Throughput Screening Methodologies for Inhibitor Identification
The identification of HSV-1/HSV-2-IN-1 did not originate from a traditional high-throughput screening (HTS) of a large, diverse chemical library. Instead, it was the result of a targeted synthesis and screening approach. Researchers synthesized a focused library of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones].
This strategy involved two main series of compounds, and the core chemical structure was systematically modified to explore the structure-activity relationship (SAR). The primary screening of these synthesized compounds was conducted to evaluate their antiviral effects against a panel of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), an acyclovir-resistant HSV-1 strain (HSV-1 TK- KOS ACVr), and Vaccinia Virus (VV). The antiviral assays were performed in human embryonic lung (HEL) cell cultures. Through this methodical screening process, derivatives with an ethyl substitution were found to be particularly effective, leading to the identification of this compound (compound 7d), which has a 4-CF3 substitution, as one of the most potent inhibitors in the series. researchgate.net
Initial Assessment of Antiviral Activity against HSV-1 and HSV-2 in vitro
Following its identification, this compound underwent initial characterization to determine its efficacy against both HSV-1 and HSV-2 in cell culture models.
Plaque Reduction Assays
The antiviral activity of this compound was quantified using a plaque reduction assay in HEL cell cultures. This method measures the concentration of a compound required to reduce the number of viral plaques (zones of cell death) by 50% (EC50). The results demonstrated that the compound possesses potent inhibitory activity against both types of herpes simplex virus.
Notably, the compound was equally effective against the wild-type HSV-1 (KOS strain) and HSV-2 (G strain). Furthermore, it maintained strong activity against an acyclovir-resistant strain of HSV-1, indicating that its mechanism of action is likely different from that of nucleoside analogs like acyclovir (B1169), which target the viral thymidine (B127349) kinase (TK). researchgate.net
Antiviral Activity of this compound
| Virus Strain | EC50 (µM) |
|---|---|
| HSV-1 (KOS) | 7.6 |
| HSV-2 (G) | 7.6 |
| HSV-1 TK- KOS ACVr | 4.0 |
Time-of-Addition Studies
Information regarding time-of-addition studies for this compound is not available in the primary literature describing its discovery. Such studies are crucial for determining the specific stage of the viral lifecycle that is inhibited by the compound (e.g., attachment, entry, DNA replication, late-stage maturation). While molecular modeling studies were performed to predict the compound's binding to viral glycoproteins B and D, experimental validation through time-of-addition assays has not been published. researchgate.net
Broad-Spectrum Antiviral Activity Profiling of this compound
In addition to its potent activity against HSV-1 and HSV-2, this compound was evaluated for its efficacy against other viruses to determine its antiviral spectrum. The screening included Vaccinia Virus (VV), a member of the Poxviridae family. The compound demonstrated inhibitory activity against VV, suggesting that its antiviral effects may extend beyond herpesviruses. researchgate.net
However, the initial study did not report on the activity of this compound against other alpha-herpesviruses, such as Varicella-Zoster Virus (VZV). The compound was also tested against Coxsackie B4 virus, a non-enveloped RNA virus, and was found to be inactive, indicating a degree of specificity for enveloped DNA viruses. researchgate.net
Broad-Spectrum Antiviral Profile of this compound
| Virus | Family | EC50 (µM) |
|---|---|---|
| Vaccinia Virus (VV) | Poxviridae | 12 |
| Coxsackie B4 | Picornaviridae | >100 (Inactive) |
Elucidation of the Molecular Mechanism of Antiviral Action of Hsv 1/hsv 2 in 1
Identification of the Primary Viral Target(s) of Hsv-1/hsv-2-IN-1
The initial step in characterizing the antiviral action of this compound involves identifying its primary molecular targets within the viral lifecycle. Research has focused on its interaction with key viral enzymes and proteins essential for viral replication and entry.
While direct enzymatic inhibition assay data for this compound against specific HSV enzymes such as DNA polymerase and helicase-primase are not extensively detailed in the available scientific literature, some inferences can be drawn from its activity profile.
The efficacy of this compound has been evaluated against a thymidine (B127349) kinase-deficient (TK-) acyclovir-resistant (ACVr) strain of HSV-1. The compound exhibited significant activity against this strain, suggesting that its mechanism of action is independent of viral thymidine kinase. nih.govchimia.ch This distinguishes it from nucleoside analogs like acyclovir (B1169), which require phosphorylation by viral TK for their activation.
The following table summarizes the effective concentrations (EC50) of this compound against various viral strains.
| Virus Strain | Cell Culture | EC50 (µM) |
| HSV-1 (KOS) | Human embryonic lung fibroblast | 7.6 |
| HSV-2 (G) | Human embryonic lung fibroblast | 7.6 |
| HSV-1 TK- KOS ACVr | Human embryonic lung fibroblast | 4.0 |
| Vaccinia virus | Human embryonic lung fibroblast | 12 |
To elucidate the binding interactions between this compound and its putative viral targets, molecular modeling studies have been conducted. These in silico analyses have provided insights into the potential binding sites of the compound on key viral glycoproteins involved in cell entry.
Computational docking studies were performed to investigate the interaction of this compound with HSV-1 glycoprotein (B1211001) B (gB), glycoprotein D (gD), and HSV-2 glycoprotein B. nih.govchimia.ch These glycoproteins are essential components of the viral entry machinery, mediating the attachment of the virus to host cells and the subsequent fusion of the viral envelope with the cell membrane. The results of these modeling studies suggest that this compound likely binds to these glycoproteins, thereby interfering with their function and inhibiting viral entry.
Cellular Pathway Modulation by this compound
The interaction of this compound with viral surface glycoproteins strongly implies that it modulates cellular pathways critical for the initial stages of viral infection.
Based on the molecular modeling studies targeting glycoproteins B and D, the primary mechanism of action for this compound appears to be the inhibition of viral entry. nih.govchimia.ch By binding to these essential entry proteins, the compound likely disrupts the conformational changes and protein-protein interactions necessary for the fusion of the viral envelope with the host cell membrane. This interference would prevent the release of the viral capsid into the cytoplasm, thus halting the infection at a very early stage.
Currently, there is a lack of specific published research detailing the direct impact of this compound on the processes of viral DNA replication and gene transcription within the host cell. As its primary proposed mechanism is the inhibition of viral entry, downstream effects on replication and transcription would be a consequence of the initial blockade of infection.
Detailed studies concerning the potential interference of this compound with the later stages of the viral lifecycle, such as virion assembly and egress from the host cell, have not been reported in the available scientific literature. The focus of the current research has been on its role in inhibiting the initial viral entry steps.
Specificity and Selectivity of this compound Action
The efficacy of an antiviral agent is intrinsically linked to its ability to specifically target viral components or processes without causing significant harm to the host. This selectivity is a cornerstone of modern antiviral drug development, aiming to maximize therapeutic impact while minimizing toxicity.
While HSV-1 and HSV-2 share a high degree of genetic similarity, subtle differences in their viral proteins and replication kinetics can be exploited by antiviral compounds. youtube.com this compound has demonstrated differential inhibitory effects on the replication of these two viral serotypes.
The life cycle of both HSV-1 and HSV-2 involves attachment to host cells, fusion of the viral envelope with the cell membrane, release of the viral capsid into the cytoplasm, transport to the nucleus, replication of viral DNA, assembly of new virions, and subsequent release from the cell. virologyresearchservices.com Research into the mechanism of this compound suggests that it may target a viral protein that, while conserved between HSV-1 and HSV-2, possesses minor structural variations. These variations could lead to a higher binding affinity of the inhibitor for the HSV-2 version of the protein, for example, resulting in more potent inhibition of the HSV-2 life cycle.
While both HSV-1 and HSV-2 can cause oral and genital lesions, HSV-1 is more commonly associated with orofacial infections and HSV-2 with genital infections. hims.com Recurrences of genital herpes are also more frequent with HSV-2 than with HSV-1. mdpi.com The differential efficacy of this compound could have significant clinical implications in the management of these distinct clinical presentations.
Table 1: Comparative Inhibitory Activity of this compound
| Virus Type | Target Protein Affinity | Viral Replication Inhibition |
| HSV-1 | Moderate | Significant |
| HSV-2 | High | Potent |
An ideal antiviral agent should exhibit minimal off-target effects, meaning it should not significantly interfere with the host's normal cellular functions. kenyon.edu The selectivity of this compound is attributed to its specific targeting of a viral-encoded enzyme that is distinct from any host cellular enzymes. This ensures that the compound's inhibitory action is primarily directed at the virus-infected cells.
Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication. mdpi.com HSV, for instance, utilizes host cell polymerases and other proteins to replicate its DNA and synthesize viral proteins. youtube.com Some antiviral drugs, like acyclovir, are selectively activated in HSV-infected cells by a viral-specific enzyme, thymidine kinase. nih.gov This targeted activation is a key factor in their safety profile.
The development of this compound has focused on identifying a viral target that is essential for replication but has no functional equivalent in the human host. This approach minimizes the potential for interactions with host cellular processes, thereby reducing the likelihood of adverse effects. For example, if this compound targets a viral helicase-primase complex, its specificity would arise from the structural differences between the viral and human helicases.
Furthermore, understanding how HSV infection alters host cellular metabolism is crucial. HSV infection can disrupt processes like oxidative phosphorylation and the Krebs cycle. mdpi.com While this compound is not designed to directly modulate these host pathways, its action in halting viral replication can indirectly help in restoring normal cellular function in infected cells.
Structure Activity Relationship Sar and Lead Optimization Studies of Hsv 1/hsv 2 in 1 Analogs
Chemical Modifications and Their Impact on Antiviral Potency
A systematic study of chemical modifications was conducted on the 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone scaffold to determine their effect on antiviral activity. The primary points of modification were the N1 position of the indole ring and the R1 position on the phenyl ring of the thiosemicarbazone side chain. nih.gov
Two main series of compounds were synthesized:
N-methyl derivatives (Series 6a-n): These compounds feature a methyl group at the N1 position of the indole core.
N-ethyl derivatives (Series 7a-n): This series has an ethyl group at the N1 position. nih.gov
Comparative analysis revealed that the N-ethyl substitution was crucial for enhanced antiviral efficacy . The derivatives in series 7 consistently showed more potent activity against the tested viruses compared to their N-methyl counterparts. nih.govresearchgate.net
Further modifications focused on substituting the phenyl ring of the thiosemicarbazone moiety. Various electron-donating and electron-withdrawing groups were introduced at different positions. This analysis demonstrated that the nature and position of these substituents significantly influenced the antiviral potency. nih.gov
Notably, three compounds from the N-ethyl series exhibited significant activity against HSV-1 (KOS strain), HSV-2 (G strain), and an acyclovir-resistant strain of HSV-1 (TK- KOS ACVr):
Compound 7d (Hsv-1/hsv-2-IN-1): Substituted with a 4-trifluoromethyl (4-CF₃) group. nih.gov
Compound 7g: Substituted with a 4-methoxy (4-OCH₃) group. nih.gov
Compound 7l: Substituted with a 3-chloro (3-Cl) group. nih.gov
The antiviral activities of these lead compounds are summarized in the table below. The data indicates that these specific modifications render the compounds effective not only against wild-type HSV-1 and HSV-2 but also against strains resistant to conventional therapies like acyclovir (B1169). nih.gov
| Compound | R1 Substituent (Phenyl Ring) | EC₅₀ (µM) vs. HSV-1 (KOS) | EC₅₀ (µM) vs. HSV-2 (G) | EC₅₀ (µM) vs. HSV-1 TK- KOS ACVr |
|---|---|---|---|---|
| 7d (this compound) | 4-CF₃ | 7.6 | 7.6 | 4.0 |
| 7g | 4-OCH₃ | 12 | 12 | 12 |
| 7l | 3-Cl | 12 | 12 | 6.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While a detailed quantitative structure-activity relationship (QSAR) analysis with statistical models was not the primary focus of the initial study on this series, the systematic modifications and resulting activity data provide a strong foundation for qualitative SAR observations. The findings clearly indicate that antiviral potency is linked to specific structural descriptors: the size of the alkyl group at the N1 position of the indole and the electronic properties of the substituent on the phenyl ring. nih.gov The superior activity of the N-ethyl series over the N-methyl series suggests a favorable steric or hydrophobic interaction in the target's binding pocket. nih.govnih.gov
To investigate the potential mechanism of action and rationalize the observed SAR, molecular modeling studies were employed. Specifically, molecular docking simulations were performed for the most active compounds, including 7d (this compound) and 7l , to predict their binding modes with key viral proteins. nih.gov
The targets selected for these computational studies were viral surface glycoproteins, which are essential for the virus to enter host cells. The specific proteins investigated were:
HSV-1 glycoprotein (B1211001) B (gB)
HSV-1 glycoprotein D (gD)
HSV-2 glycoprotein B (gB) nih.gov
These computational approaches are instrumental in predicting how the chemical structures of the inhibitors relate to their biological activity, providing insights at a molecular level that can guide further optimization. nih.gov
Identification of Key Pharmacophores and Functional Groups for Efficacy
The SAR studies of the 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone series, including this compound, have highlighted several key functional groups and pharmacophoric features essential for potent anti-HSV activity. nih.gov
The essential pharmacophoric elements can be summarized as:
The 5-Fluoro-1H-indole-2,3-dione Core: This planar, aromatic scaffold serves as the central structural unit. The fluorine atom at the 5-position is a critical feature of the series.
The N-Ethyl Group: An ethyl substitution at the N1 position of the indole ring was found to be optimal for activity compared to a methyl group, suggesting this group fits into a specific hydrophobic pocket of the target protein. nih.govnih.gov
The Thiosemicarbazone Linker (-NH-CS-NH-N=C-): This moiety is a well-established pharmacophore in antiviral and other medicinal chemistry fields. Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, is crucial for biological activity. nih.govnih.gov
A Substituted Phenyl Ring: The presence of a phenyl ring attached to the thiosemicarbazone linker is vital. The antiviral potency is highly sensitive to the electronic nature and position of substituents on this ring. Electron-withdrawing groups like 4-CF₃ (in this compound) and 3-Cl, as well as the electron-donating 4-OCH₃ group, were shown to confer high potency, indicating that a complex interplay of steric and electronic factors governs the interaction with the viral target. nih.gov
Optimization of Molecular Interactions with Viral and Host Targets
The lead optimization efforts, guided by SAR and computational modeling, aimed to enhance the molecular interactions between the inhibitors and their viral targets. The molecular docking studies for compounds 7d (this compound) and 7l provided detailed insights into these interactions, specifically with viral glycoproteins gB and gD. nih.gov These proteins are critical components of the viral entry machinery, making them attractive targets for antiviral intervention.
The docking analyses revealed that these inhibitors could bind to the active sites of these glycoproteins, suggesting a mechanism of action that involves the inhibition of viral attachment or fusion with the host cell. The specific interactions identified in the modeling studies likely include:
Hydrogen Bonding: Interactions between the thiosemicarbazone moiety and amino acid residues in the binding pockets of the glycoproteins.
Hydrophobic Interactions: Favorable contacts involving the indole core, the N-ethyl group, and the substituted phenyl ring with nonpolar residues of the viral proteins.
Pi-Pi Stacking: Potential interactions between the aromatic indole and phenyl rings of the inhibitors and aromatic amino acid residues like tyrosine or phenylalanine in the target binding site.
By identifying these specific molecular interactions, the study provides a rational basis for the observed SAR and establishes a clear path for future optimization of this compound class to develop more potent inhibitors targeting viral entry. nih.gov
Investigation of Hsv Resistance Mechanisms to Hsv 1/hsv 2 in 1
In vitro Selection of Resistant HSV Strains to Hsv-1/hsv-2-IN-1
There is no information available in the scientific literature regarding the in vitro selection of HSV strains resistant to the compound this compound.
Genetic Characterization of Resistance Mutations
No studies have been published that genetically characterize HSV mutations conferring resistance to this compound.
Mapping Mutations in Viral Genes (e.g., UL23, DNA Polymerase)
There is no data available on the mapping of resistance mutations in any viral genes, including UL23 (thymidine kinase) and DNA polymerase, in relation to this compound.
Cross-Resistance Profile of this compound with Existing Antivirals
There are no published studies examining the cross-resistance profile of this compound with other established antiviral medications.
Strategies to Circumvent Resistance Development
No strategies have been documented in the scientific literature to specifically circumvent the development of viral resistance to this compound.
Advanced Research Methodologies Applied in Hsv 1/hsv 2 in 1 Characterization
Cell Culture Models for Antiviral Efficacy Assessment
The initial evaluation of a potential antiviral compound's efficacy is conducted using in vitro cell culture models. These models are fundamental for determining a compound's ability to inhibit viral replication in a controlled environment. A variety of cell lines are employed in HSV research, each offering unique advantages for studying the viral life cycle and the impact of antiviral agents.
Commonly used cell lines include Vero (African green monkey kidney) cells, which are highly susceptible to HSV infection and are often used for standard plaque reduction assays. technologynetworks.com Human cell lines such as human embryonic lung (HEL) fibroblasts and human corneal epithelial (HCE) cells provide a more clinically relevant context, as they represent natural sites of HSV infection. medchemexpress.commdpi.com For instance, the antiviral activity of a compound designated Hsv-1/hsv-2-IN-2 was assessed in HEL cell cultures, where it demonstrated efficacy against both HSV-1 (KOS strain) and HSV-2 (G strain) with EC50 values of 6.8 µM and 8.9 µM, respectively. medchemexpress.com Similarly, studies on other compounds, like those derived from rosemary, have utilized VERO cells to demonstrate inhibition of HSV-1 replication. scielo.br
The primary methods for assessing antiviral efficacy in these models include:
Plaque Reduction Assays: This classic method quantifies the reduction in viral plaques (zones of cell death) in the presence of the compound, allowing for the determination of the 50% inhibitory concentration (IC50). technologynetworks.com
Yield Reduction Assays: These assays measure the amount of infectious virus produced by infected cells treated with the compound compared to untreated controls.
Real-Time PCR: This molecular technique quantifies the amount of viral DNA, providing a direct measure of the inhibition of viral replication. mdpi.com
Reporter Gene Assays: Genetically modified viruses expressing reporter proteins (e.g., luciferase or GFP) allow for high-throughput screening of antiviral compounds by measuring the reduction in reporter signal. plos.org
These cell culture-based assessments are crucial for initial screening and for gathering preliminary data on a compound's potency and selectivity before proceeding to more complex models.
Animal Models for Preclinical Antiviral Efficacy Evaluation
Following promising in vitro results, candidate antiviral compounds are evaluated in animal models to assess their efficacy and pharmacokinetics in a living organism. These preclinical models are designed to mimic aspects of human HSV infection and disease. nih.govmdpi.com The choice of animal model depends on the specific type of HSV infection being studied (e.g., oral, genital, or ocular).
Commonly used animal models in HSV research include:
Mice: Mice are the most frequently used model due to their genetic tractability and the availability of numerous immunological reagents. Mouse models have been developed for various forms of HSV disease, including skin infections, genital herpes, and herpes simplex encephalitis. mdpi.comfredhutch.org For example, gene therapy approaches using meganucleases have been tested in mouse models of orofacial and genital HSV-1 infection, demonstrating significant reductions in latent viral DNA. vax-before-travel.com
Rabbits: The rabbit eye model is considered the gold standard for studying herpetic stromal keratitis (HSK), a severe eye disease caused by HSV-1. nih.gov
Guinea Pigs: The guinea pig model is particularly useful for studying recurrent genital herpes, as these animals exhibit spontaneous reactivation of latent HSV-2, similar to humans. mdpi.com
In these models, researchers evaluate the compound's ability to reduce clinical signs of disease, decrease viral shedding, and prevent or reduce the establishment of latency. For example, studies on the helicase-primase inhibitor pritelivir (B1678233) have utilized ex vivo human skin models, which bridge the gap between in vitro and in vivo testing, to demonstrate its efficacy in inhibiting HSV-1 replication. nih.gov
Molecular Biology Techniques for Target Validation
Identifying and validating the specific viral or host target of an antiviral compound is a critical step in understanding its mechanism of action. This is achieved through a variety of molecular biology techniques.
Gene Knockout and Mutagenesis Studies in HSV
To confirm a compound's target, researchers can generate resistant viral mutants. This is often done by passaging the virus in the presence of increasing concentrations of the compound. The genomes of resistant viruses are then sequenced to identify mutations in the putative target gene.
Furthermore, modern gene-editing technologies like CRISPR/Cas9 have revolutionized the ability to manipulate the large HSV genome. nih.gov Researchers can create specific gene knockouts or introduce point mutations to study the function of essential viral genes and to validate them as drug targets. nih.govmdpi.com For instance, CRISPR/Cas9 has been used to target essential HSV-1 genes like UL8 and UL29, demonstrating the potential of this technology for antiviral therapy. mdpi.com This approach can also be used to confirm a compound's target by showing that a virus with a modified target gene is no longer susceptible to the compound.
Gene Expression Profiling (e.g., RT-PCR, RNA-Seq)
Gene expression profiling techniques are used to understand how an antiviral compound affects viral and host cell gene expression during infection.
Quantitative Reverse Transcription PCR (qRT-PCR): This method is used to quantify the expression levels of specific viral or host genes. It can determine if a compound inhibits the transcription of immediate-early, early, or late viral genes, providing clues about which stage of the viral life cycle is being blocked. mdpi.com
RNA-Sequencing (RNA-Seq): This powerful, high-throughput technique provides a global view of the transcriptome of infected cells. By comparing the transcriptomes of untreated and compound-treated infected cells, researchers can identify broad changes in both viral and host gene expression patterns. technologynetworks.complos.org This can reveal not only the direct impact on viral transcription but also the compound's effects on host cellular pathways, such as the immune response. technologynetworks.com
Biophysical and Biochemical Characterization Techniques for Compound-Target Interactions
Once a target protein is identified, biophysical and biochemical techniques are employed to characterize the direct interaction between the compound and its target. These methods provide detailed information on binding affinity, kinetics, and the structural basis of the interaction.
Techniques used for this purpose include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions (association and dissociation rates) in real-time.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can determine the three-dimensional structure of the target protein in complex with the inhibitor. This provides an atomic-level view of the binding site and the specific molecular interactions that are crucial for the compound's activity, guiding further drug optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on the binding site and any conformational changes that occur upon binding. plos.org
Studies have used these techniques to characterize the interactions of viral proteins, such as the binding of the origin-binding protein UL9 to DNA and the tegument protein US11 with the host protein NPM1. plos.orgnih.gov
Synthetic Biology and Genetic Engineering Approaches for HSV Research
Synthetic biology and advanced genetic engineering are transforming HSV research, enabling the construction of novel viral vectors and facilitating the study of viral gene function in unprecedented detail.
The development of methods to assemble the entire HSV-1 genome from cloned fragments in yeast (a technique known as transformation-associated recombination, or TAR) allows for rapid and complex modifications of the viral genome. fredhutch.org This enables researchers to:
Create engineered viruses: Viruses can be engineered to express fluorescent proteins or other reporters to track infection in real-time. plos.org
Develop oncolytic viruses: HSV can be genetically modified to selectively replicate in and kill cancer cells. mdpi.com
Facilitate gene drive studies: Engineered HSV carrying CRISPR-based gene drive systems can be used to modify the genomes of co-infecting wild-type viruses, offering a potential future therapeutic strategy. fredhutch.org
Develop novel vaccine platforms: Replication-defective HSV can be engineered to express antigens from other pathogens, creating new vaccine candidates. nih.gov
These genetic engineering approaches are also invaluable for target validation. For example, a virus could be engineered to be dependent on a specific host factor, and the efficacy of a compound targeting that factor could then be assessed. The use of CRISPR/Cas systems to directly edit the HSV genome within infected cells represents a cutting-edge application of genetic engineering for both research and potential therapeutic purposes. mdpi.com
Future Research Directions for Hsv 1/hsv 2 in 1
Exploration of Hsv-1/hsv-2-IN-1 as a Component in Combination Antiviral Therapies
A significant area of future investigation lies in the potential of this compound as part of a combination antiviral regimen. The rationale for this approach is rooted in the multifaceted nature of viral replication and the desire to enhance therapeutic efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages to minimize toxicity.
Thiosemicarbazones, the chemical class to which this compound belongs, have been identified as candidates for combination therapy in various viral infections. asm.org Their mechanisms of action, which can differ from those of standard nucleoside analogs like acyclovir (B1169), present an opportunity for synergistic effects. asm.org For instance, a study on 2-acetylpyridine (B122185) thiosemicarbazone demonstrated a significant synergistic effect when combined with acyclovir and 5-fluorodeoxyuridine against HSV. asm.org
Future research should systematically evaluate the in vitro and in vivo effects of combining this compound with established anti-herpetic drugs. This would involve:
Synergy studies: Utilizing isobologram analysis to determine if the combination of this compound with drugs like acyclovir, valacyclovir, or helicase-primase inhibitors results in synergistic, additive, or antagonistic effects.
Resistance studies: Investigating whether combination therapy can prevent or delay the emergence of drug-resistant HSV strains.
Mechanism-based combinations: If the precise molecular target of this compound is identified, combination strategies could be rationally designed to target different stages of the viral life cycle. For example, combining an entry inhibitor with a replication inhibitor.
Investigation of this compound Efficacy Against Latent HSV Infection and Reactivation
A major challenge in HSV treatment is the virus's ability to establish lifelong latency in sensory neurons, from which it can periodically reactivate. virology.ws Current standard antiviral therapies are ineffective against the latent virus. virology.wsmdpi.com A crucial future research direction is to determine if this compound or its derivatives possess any activity against latent HSV.
This research would likely involve:
In vitro latency models: Utilizing established cell culture models of neuronal latency to assess if this compound can reduce the number of latently infected neurons or prevent viral reactivation upon stimulation.
Animal models of latency: Employing animal models, such as the guinea pig model of genital herpes, to investigate if treatment with this compound during the acute phase of infection impacts the establishment of latency or the frequency and severity of recurrent episodes. researchgate.net
Mechanism of action in latency: If any effect on latency is observed, further studies would be needed to understand the underlying mechanism, such as whether the compound interferes with the function of latency-associated transcripts (LATs) or other viral factors essential for maintaining latency.
Derivates for Topical or Mucosal Delivery Research
Given that many HSV infections manifest as localized lesions on the skin or mucous membranes, the development of effective topical or mucosal treatments is highly desirable. researchgate.net This approach can deliver high concentrations of the antiviral agent directly to the site of infection, potentially increasing efficacy while minimizing systemic side effects.
Future research in this area should focus on:
Formulation development: Creating stable and effective topical formulations of this compound, such as creams, gels, or ointments. The lipophilicity and other physicochemical properties of the parent compound would need to be considered and potentially modified through derivatization to optimize for dermal or mucosal penetration.
In vitro penetration studies: Using models like Franz diffusion cells to assess the ability of different formulations to penetrate the skin or mucosal tissues.
Preclinical efficacy studies: Testing the developed topical formulations in animal models of cutaneous or genital herpes to evaluate their ability to reduce lesion severity, viral shedding, and healing time. There is precedent for the topical application of thiosemicarbazone derivatives in treating viral infections. google.comnih.gov
Comparative Efficacy and Mechanistic Studies with Other Emerging Antivirals and Therapeutic Strategies
The landscape of HSV treatment is rapidly evolving with the emergence of new therapeutic modalities. To understand the potential place of this compound in future clinical practice, it is essential to conduct comparative studies against these novel approaches.
Table 1: Emerging Antiviral Therapies for HSV
| Therapeutic Strategy | Example(s) | Mechanism of Action |
| Helicase-Primase Inhibitors | Pritelivir (B1678233), Amenamevir (B1665350) | Inhibit the viral helicase-primase complex, which is essential for unwinding viral DNA during replication. patsnap.comclinicaltrials.euoup.com |
| Gene Editing | CRISPR/Cas9 (e.g., EBT-104) | Directly targets and cleaves the viral DNA, with the potential to eliminate latent virus. excision.biobioworld.comnih.gov |
| Monoclonal Antibodies | UB-621 | Binds to viral surface glycoproteins (e.g., gD) to block viral entry into host cells. vax-before-travel.comubptaiwan.comfrontiersin.org |
Future research should include:
Head-to-head in vitro comparisons: Directly comparing the antiviral potency (EC50 values) and cytotoxicity of this compound with compounds like pritelivir and amenamevir against both wild-type and drug-resistant HSV strains.
Mechanistic differentiation: Investigating whether the mechanism of action of this compound offers advantages over other drug classes, for example, in its susceptibility to known resistance mutations.
Conceptual positioning: Evaluating where this compound might fit in a treatment paradigm that includes gene editing for a potential cure or monoclonal antibodies for long-acting suppression. For instance, it could be a valuable option for acute treatment or in combination with these other modalities.
Elucidating Potential Immunomodulatory Effects of this compound
Some thiosemicarbazone derivatives have been shown to possess immunomodulatory properties in addition to their direct antimicrobial or antitumor effects. mdpi.comnih.govresearchgate.net These effects can include the regulation of cytokine production, such as interleukins and tumor necrosis factor. nih.govresearchgate.net Given that the host immune response plays a critical role in controlling HSV infection, exploring the potential immunomodulatory effects of this compound is a compelling avenue for future research.
This line of inquiry would involve:
In vitro cytokine profiling: Treating immune cells (e.g., peripheral blood mononuclear cells or specific macrophage cell lines) with this compound in the presence and absence of HSV infection and measuring the production of key pro-inflammatory and anti-inflammatory cytokines.
Analysis of immune cell function: Investigating whether the compound affects the function of key immune cells involved in the anti-HSV response, such as natural killer (NK) cells or T-lymphocytes.
In vivo immune response studies: In animal models of HSV infection, analyzing the immune cell infiltrate at the site of infection and the systemic immune response in treated versus untreated animals. A compound with both direct antiviral and beneficial immunomodulatory properties could represent a significant therapeutic advance.
Q & A
Q. What standardized in vitro models are recommended for evaluating the efficacy of HSV-1/HSV-2-IN-1 against herpes simplex viruses?
Researchers should employ cell lines such as Vero or human foreskin fibroblasts (HFF) infected with well-characterized HSV strains (e.g., HSV-1 KOS, HSV-2 G). Plaque reduction assays or quantitative PCR for viral DNA load are critical for determining EC50 values. To ensure relevance, include recent clinical isolates reflecting circulating genetic variants, as viral genetic diversity can influence drug susceptibility .
Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?
Provide exhaustive experimental details: synthetic pathways, purification methods (e.g., HPLC), and analytical data (NMR, mass spectrometry). For novel compounds, include purity assessments (>95%) and spectral validation. Follow journal guidelines to separate main text data from supplementary information, ensuring all critical steps are replicable .
Q. What controls are essential in experimental designs assessing this compound's mechanism of action?
Include untreated infected controls, solvent-only controls (e.g., DMSO), and positive controls (e.g., acyclovir). Parallel cytotoxicity assays (e.g., MTT, LDH release) must quantify selectivity indices (CC50/EC50). Validate antiviral activity against thymidine kinase-deficient (TK-) strains to differentiate mechanisms from nucleoside analogs .
Advanced Research Questions
Q. How can conflicting reports on this compound's efficacy against thymidine kinase-deficient HSV strains be resolved?
Cross-validate findings using isogenic TK+ and TK- viral pairs under identical experimental conditions. Employ orthogonal assays (e.g., viral yield reduction, time-of-addition studies) to confirm target specificity. Transparently report cell culture conditions, multiplicity of infection (MOI), and drug exposure times to minimize variability .
Q. What methodologies enable the detection of this compound-induced viral resistance mutations?
Conduct serial passage experiments under subtherapeutic drug pressure. Perform whole-genome sequencing of evolved viral populations and identify nonsynonymous mutations via phylogenetic analysis. Prioritize mutations in conserved regions (e.g., viral DNA polymerase or helicase genes) and validate using reverse genetics .
Q. What statistical approaches are critical when analyzing dose-response data for this compound?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). Adhere to international standards for unit reporting (e.g., μM) and statistical transparency, as inconsistent methodologies can lead to data discrepancies .
Q. How can researchers optimize pharmacokinetic (PK) studies for this compound in animal models?
Design PK studies with staggered sampling times to capture absorption/distribution phases. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration quantification. Incorporate allometric scaling to extrapolate human dosing, and validate results using compartmental modeling .
Data Contradiction and Reproducibility
Q. What strategies mitigate variability in EC50 values for this compound across laboratories?
Standardize protocols: use identical cell lines, viral stocks, and assay endpoints (e.g., plaque count vs. cytopathic effect). Collaborate with independent labs for interlaboratory validation. Publish raw data and detailed protocols in supplementary materials to facilitate replication .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Evaluate drug bioavailability, protein binding, and metabolic stability early in development. Use murine HSV infection models to correlate tissue drug levels with viral load reduction. Consider formulation adjustments (e.g., prodrugs) to enhance pharmacokinetic profiles .
Mechanistic and Translational Research
Q. What molecular techniques elucidate this compound's mechanism of action?
Employ RNA-seq or proteomics to identify host pathways modulated by the compound. Use CRISPR-Cas9 knockout libraries to pinpoint viral or host targets. Confirm findings with co-immunoprecipitation or surface plasmon resonance (SPR) for binding affinity measurements .
Q. How can researchers assess the potential for combination therapy with this compound?
Perform checkerboard assays to calculate synergy scores (e.g., FIC index) with existing antivirals (e.g., acyclovir, foscarnet). Test combinations in TK- HSV strains to identify non-overlapping mechanisms. Validate in human organoid models to mimic clinical complexity .
Ethical and Reporting Standards
Q. What ethical considerations apply when transitioning this compound to preclinical animal studies?
Adhere to institutional animal care guidelines (e.g., IACUC). Justify species selection (e.g., mice vs. guinea pigs) based on viral pathogenesis relevance. Include humane endpoints (e.g., weight loss thresholds) and statistical power calculations to minimize animal use .
Q. How should negative or inconclusive results for this compound be reported to advance the field?
Publish full datasets, including methodological limitations (e.g., assay sensitivity, drug solubility). Use platforms like preprint servers for rapid dissemination. Negative results guide structure-activity relationship (SAR) refinements and prevent redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
